6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol
Description
6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol is a bicyclic furan derivative featuring a cyclopenta[b]furan core with hydroxyl groups at positions 2 and 5 and fluorine atoms at position 5. This compound belongs to a class of prostaglandin analogs, as evidenced by structural similarities to tafluprost (4-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol), a clinically used antiglaucoma agent . The difluoro substitution likely enhances metabolic stability and electronic properties, influencing both physicochemical behavior and biological interactions.
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6,6-difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)4(10)1-3-2-5(11)12-6(3)7/h3-6,10-11H,1-2H2 |
InChI Key |
DZFYJHBLLKJZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(OC2C(C1O)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable cyclopentane derivative, followed by ring closure to form the furan ring. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination and ring formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl groups at positions 2 and 5 undergo esterification with acyl chlorides or anhydrides. This reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. For example:
-
Reaction with acetyl chloride in dichloromethane (DCM) at 0°C yields the corresponding diacetate derivative.
-
Solvent polarity significantly impacts selectivity; non-polar solvents like toluene favor mono-esterification, while polar aprotic solvents (e.g., DMF) promote di-ester formation.
Key conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM | 0°C | 78 |
| Benzoyl chloride | Toluene | 25°C | 65 |
Fluorine-Specific Reactivity
The difluoromethyl groups exhibit unique electronic effects:
-
Nucleophilic substitution : The fluorine atoms at position 6 can be displaced by strong nucleophiles (e.g., Grignard reagents) under transition-metal catalysis, as observed in cross-electrophile coupling (XEC) methodologies .
-
Radical reactions : Fluorine substituents stabilize adjacent radical intermediates, enabling cobalt-catalyzed alkylation or arylation under mild conditions (e.g., CoBr₂ in MeCN at 0°C) .
Ring-Opening Reactions
The strained bicyclic framework undergoes ring-opening in the presence of Lewis acids:
-
Treatment with BF₃·Et₂O in THF cleaves the furan ring, yielding a linear diol with retained fluorine substituents.
-
Acid-catalyzed hydrolysis (e.g., HCl/H₂O) selectively opens the cyclopentane ring, forming a γ-lactone derivative .
Oxidation and Reduction
-
Oxidation : The secondary alcohol at position 3a is selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative while preserving fluorine groups .
Biological Interactions
Though not a primary focus, fluorinated bicyclic diols structurally related to this compound (e.g., BPAF derivatives) have shown antagonistic activity against estrogen receptors via hydrophobic interactions with tryptophan residues . This suggests potential bioactivity mechanisms if the compound interacts with similar targets.
Scientific Research Applications
6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopenta[b]furan Derivatives
Substituent Effects on Physical and Spectral Properties
Key comparisons with synthesized derivatives (Table 1):
- Fluorine vs. Nitro/Benzoyl Groups: The target compound’s difluoro substituents are smaller and more electronegative than the nitro or benzoyl groups in Compounds 6–6.
- Melting Points : Electron-withdrawing nitro groups (Compound 6) correlate with higher melting points (181–182°C), whereas benzoyl hydrazones (Compound 7) show lower thermal stability (45–46°C). The target compound’s hydroxyl and fluorine groups may intermediate these properties.
Structural and Crystallographic Comparisons
- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : This derivative exhibits Br⋯Br (3.487 Å) and C—H⋯H—C interactions, creating a dense crystal lattice . In contrast, fluorine’s smaller size and higher electronegativity in the target compound may favor weaker C—F⋯H—O or F⋯F interactions, altering packing efficiency and stability.
- Cyclopenta[b]furan Core : All compared compounds share a strained bicyclic framework, but substituents dictate conformational flexibility. For instance, the dibromo derivative’s tetra-phenyl groups induce significant steric strain, whereas the target compound’s hydroxyl groups enable hydrogen bonding .
Data Tables
Table 1: Physical and Spectral Properties of Selected Derivatives
(Expanded from Section 2.1)
Biological Activity
6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects.
The compound has a molecular formula of and a molar mass of approximately 147.17 g/mol. It features a cyclopentane structure with two fluorine substituents and hydroxyl groups that may influence its reactivity and biological interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to hexahydrocyclopenta[b]furan derivatives. For instance, derivatives of similar structures have shown varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol | E. coli, S. aureus | 128-512 μg/mL |
| Dinaphtho[2,1-b]furan derivatives | Salmonella typhimurium, Candida | 128-512 μg/mL |
This table illustrates that while the specific compound's activity is still under investigation, related compounds suggest a potential for antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxic effects are crucial for assessing the therapeutic potential of any compound. Studies have indicated that certain derivatives exhibit cytotoxicity against various cancer cell lines. The following summarizes findings from recent research:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HeLa (cervical cancer) | 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol | 20-30 |
| MCF-7 (breast cancer) | Similar hexahydro derivatives | 15-25 |
These results indicate that the compound may possess significant cytotoxic properties against specific cancer cell lines .
The mechanism by which 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol exerts its effects is not fully elucidated. However, it is hypothesized that the presence of hydroxyl groups may enhance hydrogen bonding with biological targets such as enzymes or receptors involved in cell signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various furan derivatives against E. coli, the compound demonstrated moderate activity at concentrations between 128 and 512 μg/mL. This suggests potential for development as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
A separate investigation into the cytotoxic effects on HeLa cells revealed an IC50 value ranging from 20 to 30 μM. This indicates a promising avenue for further research into its application in cancer treatment.
Q & A
Basic: How can researchers optimize synthetic routes for 6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol?
Methodological Answer:
Synthetic optimization should begin with Design of Experiments (DoE) to minimize trial runs while maximizing parameter coverage. Key factors include fluorination agents (e.g., Selectfluor® or DAST), solvent polarity, and reaction temperature. For example, fluorination at the 6,6-positions requires anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can improve yield . Monitoring intermediates by NMR ensures regioselective fluorination .
Advanced: What strategies resolve contradictions in stereochemical outcomes during cyclopenta[b]furan ring formation?
Methodological Answer:
Contradictions in stereochemistry often arise from competing [3,3]-sigmatropic rearrangements or solvent-dependent ring-closing mechanisms. To address this:
- Use chiral HPLC (e.g., Chiralpak® columns) to separate diastereomers.
- Perform X-ray crystallography on intermediates to confirm absolute configurations (e.g., C–H⋯H or halogen interactions stabilize specific conformers ).
- Apply density functional theory (DFT) to model transition states and predict dominant pathways .
Basic: What analytical techniques are critical for characterizing 6,6-difluoro derivatives?
Methodological Answer:
- NMR Spectroscopy : , , and NMR (e.g., DEPT-135 for tertiary carbons, coupling constants for fluorination sites).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions and fragmentation patterns.
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm) and furan ring (1600–1700 cm) vibrations .
Advanced: How do solvent effects influence the stability of the diol moiety in aqueous vs. nonpolar environments?
Methodological Answer:
The diol’s stability is solvent-dependent due to hydrogen bonding and fluorophilicity:
- In polar solvents (e.g., water/DMF), intramolecular H-bonding between 2-OH and 5-OH stabilizes the chair-like conformation.
- In nonpolar solvents (e.g., toluene), hydrophobic fluorinated regions dominate, increasing aggregation risks. Stability assays (TGA/DSC) under controlled humidity and temperature (25–60°C) quantify degradation rates .
Basic: What safety protocols are essential for handling fluorinated cyclopenta[b]furan derivatives?
Methodological Answer:
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and fume hoods to avoid dermal/airway exposure.
- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .
Advanced: How can computational modeling predict reactivity in fluorinated bicyclic systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study fluorination’s electronic effects (e.g., electron-withdrawing F atoms increase electrophilicity at C3a) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme inhibition assays) .
Basic: What experimental designs mitigate side reactions during dihydroxylation?
Methodological Answer:
- Catalytic Systems : Use Sharpless asymmetric dihydroxylation (AD mix-α/β) with osmate esters to control regiochemistry.
- Temperature Control : Reactions below 0°C minimize epoxide formation.
- In-situ Monitoring : Raman spectroscopy tracks reaction progress without quenching .
Advanced: How do fluorinated substituents alter hydrogen-bonding networks in crystal structures?
Methodological Answer:
Fluorine’s electronegativity disrupts traditional H-bonding:
- C–F⋯H–O interactions (2.5–3.0 Å) compete with O–H⋯O bonds.
- Br⋯Br contacts (if present in analogs) suggest halogen bonding’s role in lattice stabilization .
- Single-crystal XRD with Hirshfeld surface analysis quantifies intermolecular interactions .
Basic: What are the thermodynamic implications of fluorination on ring strain in cyclopenta[b]furan systems?
Methodological Answer:
- Calorimetry : Measure enthalpy changes (ΔH) during ring-opening/closure.
- Cyclic Voltammetry : Assess electronic effects of F atoms on redox stability.
- Comparative Studies : Contrast with non-fluorinated analogs (e.g., 2,5-dimethylfuran derivatives ).
Advanced: How can researchers reconcile discrepancies between synthetic yields and computational predictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
